Sucrose octasulfate (potassium salt)

描述

属性

CAS 编号 |

73264-44-5 |

|---|---|

分子式 |

C12H22KO35S8 |

分子量 |

1021.9 g/mol |

IUPAC 名称 |

octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate |

InChI |

InChI=1S/C12H22O35S8.K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

InChI 键 |

ALFLVWDINUCJTJ-AKSHDPDZSA-N |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

规范 SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

外观 |

Assay:≥95%A crystalline solid |

其他CAS编号 |

73264-44-5 |

同义词 |

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octapotassium Salt; Sucrosofate Potassium; |

产品来源 |

United States |

Foundational & Exploratory

"Chemical and physical properties of Sucrose octasulfate potassium salt"

An In-depth Technical Guide to Sucrose (B13894) Octasulfate Potassium Salt

Introduction

Sucrose Octasulfate Potassium Salt (CAS No. 73264-44-5) is a highly sulfonated derivative of sucrose, recognized for its significant role in both pharmaceutical research and drug development.[1] It is the key active component of the gastrointestinal protectant sucralfate, an aluminum-sucrose complex.[2] The potassium salt, in contrast to the insoluble aluminum complex, is water-soluble, making it a crucial reference standard in the analysis of sucralfate.[3][4][5][6] Its highly anionic nature allows it to mimic biological molecules like glycosaminoglycans, enabling it to interact with various proteins, growth factors, and enzymes.[1][7] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its biological interactions.

Chemical Properties

Sucrose octasulfate potassium salt is a complex molecule with eight sulfate (B86663) groups attached to a sucrose backbone, fully neutralized with potassium ions.[8] This structure confers a high negative charge density, which is central to its biological activity.[1][7]

| Property | Value |

| CAS Number | 73264-44-5[2][3][9] |

| Molecular Formula | C₁₂H₁₄K₈O₃₅S₈[3][9][10] |

| Molecular Weight | Approximately 1287.5 g/mol [2][3][9][11] |

| IUPAC Name | octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate[9] |

| Synonyms | SOS, Sucrosofate potassium, Potassium Sucrose Octasulfate[2][6] |

| InChI Key | XISWAUUBQBEDFB-QRDGSJRXSA-F[9] |

Physical and Physicochemical Properties

The physical properties of sucrose octasulfate potassium salt are characteristic of a highly polar, hygroscopic organic salt.

| Property | Value / Description |

| Appearance | White to off-white powder or crystalline solid.[6][12][13][14] |

| Solubility | Soluble in water (10 mg/mL); slightly soluble or sparingly soluble in water and slightly soluble in methanol.[2][6][12][13] The potassium salt is noted for being the water-soluble form compared to the insoluble aluminum salt (sucralfate).[5] |

| Melting Point | Varies by source, but generally high with decomposition. Reported as >150°C (dec.), >167°C (dec.), or >230°C (dec.).[6][13][15] |

| Stability & Storage | Stable for at least 4 years when stored at -20°C.[2] It is very hygroscopic.[6][13][14] For short-term storage, room temperature is acceptable, but long-term storage at 2-8°C or -20°C is recommended.[2][4][6] |

Experimental Protocols

Detailed methodologies are critical for the synthesis and analysis of sucrose octasulfate potassium salt in a research and development setting.

Synthesis and Purification Protocol

This protocol is adapted from a patented method for the synthesis of sucrose octasulfate salts.[16] It involves the sulfation of sucrose using a triethylamine-sulfur trioxide complex followed by neutralization and purification.

Materials:

-

Sucrose

-

Triethylamine-sulfur trioxide complex

-

25% Potassium hydroxide (B78521) (KOH) solution

-

Purified water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, add 5g of sucrose to 150ml of triethylamine at 60°C and stir until the sucrose is completely dissolved.[16]

-

Sulfation: To the sucrose solution, add 25.6g of the triethylamine-sulfur trioxide complex and stir to dissolve.[16]

-

Reaction Incubation: Maintain the reaction mixture at a constant temperature between 60-65°C for three hours to allow for the sulfation reaction to proceed.[16]

-

Neutralization: After the incubation period, add a 25% potassium hydroxide solution dropwise to adjust the pH of the mixture to between 8 and 9.[16]

-

Initial Precipitation: Cool the neutralized mixture to a temperature of 0-5°C to precipitate the crude sucrose octasulfate potassium salt.[16]

-

Filtration: Collect the crude product by suction filtration.[16]

-

Recrystallization & Purification:

-

Transfer the filter cake (crude product) to a new vessel and add 30ml of purified water.[16]

-

Stir the mixture at 30-35°C for 20 minutes to dissolve the product.[16]

-

Cool the solution again to 0-5°C to induce crystallization and precipitate the purified powder.[16]

-

Repeat this recrystallization process until the product appears as a pure white powder.[17]

-

-

Drying: Dry the final product under vacuum to remove residual water and solvent.[16]

Analytical Protocol: Quantification by HPLC-RID

Due to its lack of a significant UV chromophore, sucrose octasulfate potassium salt is commonly analyzed using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).[18] This method is adapted from the USP monograph for Sucralfate.[5][19]

Instrumentation & Materials:

-

HPLC system with a Refractive Index (RI) detector.[19]

-

Column: Inertsil NH2 (5µm, 300 x 3.9 mm I.D.) or equivalent amino column.[19]

-

Mobile Phase: Dissolve 132 g of ammonium (B1175870) sulfate in 900 mL of water, dilute to 1000 mL, and adjust the pH to 3.5 ± 0.1 with phosphoric acid.[19]

-

Standard Solution: Prepare a 10 mg/mL solution of Sucrose Octasulfate Potassium Salt reference standard.[19]

-

Sample (Assay) Solution: Prepare a solution of the test article at a known concentration (e.g., 10 mg/mL).

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min[19]

-

Column Temperature: 30°C[19]

-

Detector: Refractive Index (RI) Detector[19]

-

Injection Volume: 50 µL[19]

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Standard Injection: Inject the Standard Solution multiple times (e.g., n=6) to establish system suitability, including retention time, peak area reproducibility (RSD ≤ 2.0%), theoretical plates (≥ 400), and symmetry factor (≤ 4.0).[19]

-

Sample Injection: Inject the Sample (Assay) Solution.

-

Data Analysis: Compare the peak area of the analyte in the Sample Solution to the average peak area from the Standard Solution to calculate the concentration and purity of the sample.

Biological Activity and Mechanism of Action

The highly anionic nature of sucrose octasulfate allows it to bind to positively charged domains on proteins, leading to a range of biological effects relevant to drug development.

Interaction with Fibroblast Growth Factor (FGF)

A primary mechanism of action involves its interaction with growth factors. Similar to heparin, sucrose octasulfate binds to and stabilizes acidic fibroblast growth factor (aFGF or FGF-1).[7] This interaction protects the growth factor from thermal and acid-induced degradation and enhances its mitogenic activity.[7] This has implications for wound healing and tissue repair.[20] It has also been shown to inhibit tumor growth in animal models by preventing fibroblast growth factor 2 (FGF-2) from binding to its receptors on endothelial cells.[2]

Cytoprotective and Other Effects

In the context of its use in sucralfate, sucrose octasulfate provides a cytoprotective effect on the gastrointestinal mucosa.[6] It can also stimulate the release of gastric somatostatin (B550006), which may contribute to its ability to enhance mucosal defense.[21] Furthermore, its ability to bind to proteins and inhibit enzymes makes it a valuable tool in biochemical research for studying enzyme kinetics and protein-ligand interactions.[1]

Visualizations

Experimental Workflows and Biological Pathways

The following diagrams illustrate key processes related to sucrose octasulfate potassium salt.

Caption: Workflow for the synthesis and purification of Sucrose Octasulfate Potassium Salt.

Caption: Mechanism of FGF-2 inhibition by Sucrose Octasulfate Potassium Salt.

References

- 1. nbinno.com [nbinno.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. clearsynth.com [clearsynth.com]

- 5. benchchem.com [benchchem.com]

- 6. usbio.net [usbio.net]

- 7. Sucralfate and soluble sucrose octasulfate bind and stabilize acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Method for Analysis of Sucrose octasulfate on BIST A+ Column | SIELC Technologies [sielc.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Sucrose Octasulfate Potassium Salt | CAS No- 73264-44-5 | Simson Pharma Limited [simsonpharma.com]

- 11. Sucrose Octasulfate, Potassium Salt | C12H14K8O35S8 | CID 3380499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Sucrose octasulfate Potassium salt | 73264-44-5 [chemicalbook.com]

- 13. Sucrose octasulfate Potassium salt CAS#: 73264-44-5 [m.chemicalbook.com]

- 14. biosynth.com [biosynth.com]

- 15. 73264-44-5 Potassium sucrose octasulfate AKSci X4762 [aksci.com]

- 16. New method for synthesis and purification of sucrose octasulfate potassium salt - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN103193835B - Novel method for synthesizing and purifying sucrose octasulphonate sodium salt - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. glsciences.com [glsciences.com]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. Sucrose octasulfate stimulates gastric somatostatin release - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Sucrose Octasulfate Potassium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose (B13894) octasulfate potassium salt, a polysulfated disaccharide, exhibits a complex and multifaceted mechanism of action, primarily driven by its high negative charge density which allows it to mimic endogenous heparan sulfate (B86663) proteoglycans. This technical guide provides an in-depth exploration of its molecular interactions, detailing its role in fibroblast growth factor (FGF) signaling, enzyme inhibition, and modulation of the wound healing cascade. Quantitative binding and inhibition data are presented, alongside detailed experimental protocols for key assays and visualizations of the elucidated signaling pathways and experimental workflows.

Core Mechanism: Biomimicry of Heparan Sulfate

The fundamental principle underlying the biological activity of sucrose octasulfate potassium salt is its ability to function as a biomimetic of heparan sulfate proteoglycans (HSPGs).[1] As a highly sulfonated derivative of sucrose, it possesses a significant negative charge, enabling it to interact with the positively charged domains of a variety of proteins.[1] This interaction is central to its diverse pharmacological effects, which include the stabilization and potentiation of growth factor activity, modulation of enzyme function, and influence on inflammatory processes.

Interaction with Fibroblast Growth Factors and Receptor Signaling

A primary mechanism of action for sucrose octasulfate is its profound effect on the fibroblast growth factor (FGF) signaling pathway. It has been demonstrated to bind directly to FGFs, such as FGF-1 and FGF-2, thereby stabilizing their protein structure against thermal and acid-induced denaturation.[2][3] This stabilization is crucial for enhancing the mitogenic activity of FGFs.

Critically, sucrose octasulfate facilitates the dimerization of FGF-bound FGF receptors (FGFRs), a requisite step for the activation of downstream signaling cascades.[4] The crystal structure of the FGF2-FGFR1-sucrose octasulfate complex reveals a symmetric arrangement where sucrose octasulfate not only enhances the affinity between FGF and its receptor but also directly participates in the dimerization interface, promoting the protein-protein interactions necessary for a stable dimeric complex.[4]

Downstream Signaling Pathways: MAPK/ERK and PI3K/Akt

The dimerization and subsequent transphosphorylation of FGFRs initiate intracellular signaling cascades, most notably the Ras-MAPK/ERK and PI3K-Akt pathways. The activation of these pathways by FGF is potentiated in the presence of sucrose octasulfate.

-

MAPK/ERK Pathway: Upon FGFR activation, the adaptor protein FRS2 is phosphorylated, leading to the recruitment of Grb2 and Sos, which in turn activates Ras. This triggers the sequential phosphorylation and activation of Raf, MEK, and finally ERK (MAPK). Activated ERK translocates to the nucleus to phosphorylate transcription factors that regulate gene expression involved in cell proliferation, differentiation, and survival.[5][6]

-

PI3K/Akt Pathway: Activated FGFRs can also recruit and activate phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (Protein Kinase B) and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and growth.

Enzyme Inhibition

Sucrose octasulfate can act as an inhibitor of certain enzymes, again through electrostatic interactions. A notable example is its inhibition of thrombin, a key enzyme in the coagulation cascade. Sucrose octasulfate binds to the heparin-binding site (exosite II) of thrombin, allosterically inhibiting its catalytic activity.[7][8]

Modulation of the Wound Healing Process

In the context of wound healing, particularly in chronic wounds like diabetic foot ulcers, there is often an excess of matrix metalloproteinases (MMPs). These enzymes degrade the extracellular matrix and growth factors, thus impairing the healing process. Sucrose octasulfate has been shown to modulate the activity of MMPs, which is a key component of its efficacy in wound dressings. By inhibiting excessive MMP activity, sucrose octasulfate helps to preserve the integrity of the extracellular matrix and protect growth factors from degradation, thereby promoting a more favorable environment for healing.

Stimulation of Somatostatin (B550006) Release

Sucrose octasulfate has been demonstrated to stimulate the release of somatostatin from gastric D-cells.[1] This action is thought to contribute to its cytoprotective effects in the gastrointestinal tract. The proposed mechanism involves the potentiation of the stimulatory effect of cAMP, as the co-administration of dibutyryl cyclic adenosine (B11128) 3',5'-monophosphate (DBcAMP) with sucrose octasulfate leads to an enhanced release of somatostatin.[1]

Quantitative Data

The following table summarizes the available quantitative data for the interaction of sucrose octasulfate potassium salt with various biological targets.

| Target | Parameter | Value | Species | Method | Reference(s) |

| Thrombin | Kd | ~1.4 µM | Bovine, Human | Not Specified | [7][8] |

| Thrombin | KD (Site 1) | 10 ± 4 µM | Not Specified | Not Specified | [9] |

| Thrombin | KD (Site 2) | 400 ± 300 µM | Not Specified | Not Specified | [9] |

| FGF-2 | KD | 0.28 ± 0.07 µM | Not Specified | Cationic Filtration Assay | [10] |

| bFGF | Stoichiometry | 2 mol SOS / 1 mol bFGF | Bovine | Equilibrium Dialysis | [11] |

Experimental Protocols

Analysis of Protein-Sucrose Octasulfate Interaction using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for assessing the binding kinetics of sucrose octasulfate to a target protein.

Methodology:

-

Immobilization of Ligand:

-

The target protein (ligand) is immobilized on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Activate the carboxymethylated dextran (B179266) surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate pre-concentration.

-

Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

A series of sucrose octasulfate solutions (analyte) at different concentrations are prepared in a suitable running buffer (e.g., HBS-EP).

-

Each concentration is injected over the sensor surface for a defined period to monitor the association phase.

-

Following the association phase, running buffer is flowed over the surface to monitor the dissociation of the complex.

-

-

Regeneration:

-

If necessary, the sensor surface is regenerated between analyte injections using a pulse of a high salt buffer or a solution with a low pH (e.g., 10 mM glycine-HCl, pH 2.5).

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[12][13][14]

-

Assessment of FGF Stabilization by Circular Dichroism (CD) Spectroscopy

This protocol outlines a method to evaluate the stabilizing effect of sucrose octasulfate on the secondary structure of a fibroblast growth factor upon thermal stress.[2]

Methodology:

-

Sample Preparation:

-

Prepare solutions of the FGF (e.g., aFGF or FGF-20) at a concentration of approximately 0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).[15]

-

Prepare a parallel set of samples containing the FGF at the same concentration with the addition of sucrose octasulfate at a desired molar excess.

-

-

CD Measurements:

-

Acquire far-UV CD spectra (e.g., 190-250 nm) of each sample at a starting temperature (e.g., 25°C) using a CD spectropolarimeter.

-

Gradually increase the temperature of the sample using a Peltier temperature controller.

-

Record CD spectra at various temperature increments (e.g., every 5°C) up to a final temperature where the protein is expected to be denatured.

-

-

Data Analysis:

-

Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm, characteristic of alpha-helical content) as a function of temperature.

-

Plot the mean residue ellipticity versus temperature to generate a thermal denaturation curve.

-

The midpoint of the transition (Tm) for the unfolding process is determined for the FGF alone and in the presence of sucrose octasulfate. An increase in Tm in the presence of sucrose octasulfate indicates stabilization of the protein structure.

-

FGF-Induced ERK Phosphorylation Assay (Western Blot)

This protocol describes a method to determine the effect of sucrose octasulfate on FGF-induced activation of the MAPK/ERK signaling pathway in a cell-based assay.[5][16][17]

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., NIH-3T3 fibroblasts) to sub-confluency.

-

Serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.

-

Pre-incubate the cells with or without sucrose octasulfate for a short period.

-

Stimulate the cells with FGF (e.g., FGF-1 or FGF-2) for various time points.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

-

Quantify the band intensities using densitometry software.

-

The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation. An increase in this ratio in the presence of FGF and sucrose octasulfate compared to FGF alone indicates potentiation of the signaling pathway.

-

Conclusion

The mechanism of action of sucrose octasulfate potassium salt is a compelling example of how a synthetic molecule can mimic the function of endogenous biomolecules to elicit a range of therapeutic effects. Its ability to interact with and modulate the activity of growth factors and enzymes, primarily through electrostatic interactions, underpins its utility in diverse applications, from gastrointestinal protection to advanced wound care. The detailed understanding of its molecular interactions and signaling pathways, as outlined in this guide, provides a solid foundation for the continued development and optimization of therapies based on this versatile compound.

References

- 1. Sucrose octasulfate stimulates gastric somatostatin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sucralfate and soluble sucrose octasulfate bind and stabilize acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural studies of the binding of the anti-ulcer drug sucrose octasulfate to acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Basis for Activation of Fibroblast Growth Factor Signaling by Sucrose Octasulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of gene expression downstream of a novel Fgf/Erk pathway during Xenopus development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ERK-mediated phosphorylation of fibroblast growth factor receptor 1 on Ser777 inhibits signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of Thrombin with Sucrose Octasulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of thrombin with sucrose octasulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sucrose Octasulfate Selectively Accelerates Thrombin Inactivation by Heparin Cofactor II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Densimetric determination of equilibrium binding of sucrose octasulfate with basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dhvi.duke.edu [dhvi.duke.edu]

- 13. criver.com [criver.com]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Effects of temperature and additives on stability and spectrum of a therapeutic fibroblast growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. licorbio.com [licorbio.com]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activities of Sucrose Octasulfate Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sucrose (B13894) octasulfate potassium salt (SOS), a polysulfated disaccharide, has garnered significant interest within the biomedical and pharmaceutical research communities due to its diverse biological activities. Structurally mimicking endogenous glycosaminoglycans like heparin, SOS engages in a variety of molecular interactions that underpin its therapeutic potential. This technical guide provides an in-depth exploration of the biological functions of sucrose octasulfate potassium salt, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, this document presents visual representations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of its multifaceted roles in biological systems.

Introduction

Sucrose octasulfate potassium salt is a synthetic, highly sulfated derivative of sucrose.[1] Its defining characteristic is a high density of negative charges conferred by the eight sulfate (B86663) groups, which enables it to interact with a wide array of biological molecules, particularly proteins with positively charged domains.[1] This molecular mimicry of heparin and other glycosaminoglycans allows it to modulate cellular processes such as growth factor signaling, enzyme activity, and protein stability.[1][2] Initially recognized for its role as a component of the anti-ulcer drug sucralfate, the biological activities of the soluble potassium salt form have been explored in various contexts, including oncology, wound healing, and as a research tool in biochemistry and cell biology.[2][3][4] This guide will systematically review the established and emerging biological functions of this versatile compound.

Key Biological Activities and Mechanisms of Action

The biological effects of sucrose octasulfate potassium salt are primarily driven by its ability to bind to and modulate the function of proteins.

Interaction with Fibroblast Growth Factors (FGFs)

A significant area of research has focused on the interaction between SOS and fibroblast growth factors, particularly acidic fibroblast growth factor (aFGF or FGF-1) and basic fibroblast growth factor (FGF-2).[2][5]

-

Binding and Stabilization: SOS binds directly to the polyanion-binding site of aFGF.[2] This interaction stabilizes the protein structure against thermal, urea-induced, and acidic pH-induced unfolding.[2] This stabilizing effect is comparable to that of heparin.[2]

-

Modulation of FGF Activity: By binding to FGFs, SOS can influence their biological activity. It has been shown to enhance the mitogenic activity of aFGF.[2] In the context of cancer, SOS can inhibit tumor growth by preventing FGF-2 from binding to its receptors on endothelial cells and can also displace pre-bound FGF-2.[3][5] This suggests a role for SOS in disrupting FGF-mediated signaling in the tumor microenvironment.[5]

Enzyme Inhibition

The polyanionic nature of sucrose octasulfate potassium salt makes it an effective inhibitor of certain enzymes, often by competing with natural substrates or by binding to allosteric sites.[1]

-

Thrombin Inhibition: SOS can bind to exosite II of thrombin, a key enzyme in the coagulation cascade, and inhibit its catalytic activity.[3] This anti-thrombotic potential has led to its use as a heparin surrogate in research settings.[3]

-

Inhibition of Peptic Hydrolysis: As a component of sucralfate, it contributes to the inhibition of pepsin-mediated hydrolysis of proteins, a mechanism that protects the gastric mucosa from damage.[3]

Wound Healing

Sucrose octasulfate has been incorporated into wound dressings to promote the healing of chronic wounds, such as diabetic foot ulcers and venous leg ulcers.[4] It is proposed that SOS modulates the activity of matrix metalloproteinases (MMPs) in the wound bed, which are often dysregulated in chronic wounds and contribute to the degradation of the extracellular matrix.[4] By neutralizing excessive MMPs, SOS may help to re-establish a more favorable environment for tissue repair.[4]

Applications in Drug Formulation and Delivery

The stabilizing properties of sucrose octasulfate potassium salt extend to its use as an excipient in drug formulations.

-

Stabilizer for Biologics: It is hypothesized to stabilize biologic drugs, such as monoclonal antibodies, through electrostatic interactions, forming a "molecular shield" that prevents aggregation.[6]

-

Liposome Formulations: It has been utilized as a novel gradient drug-loading excipient in liposomes, where it can enhance drug encapsulation efficiency and improve the stability of the encapsulated drug.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of sucrose octasulfate potassium salt.

| Activity | Target | Metric | Value | Reference |

| Enzyme Inhibition | Thrombin | IC50 | 4.5 µM | [3] |

| Binding Affinity | Thrombin (exosite II) | KD | ~1.4 µM | [3] |

| Inhibition of FGF-2 Binding | Endothelial Cells | IC50 | ~2 µg/ml | [3] |

Table 1: Quantitative analysis of the biological activities of Sucrose Octasulfate Potassium Salt.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize the biological activities of sucrose octasulfate potassium salt.

FGF-2 Binding Assay

This protocol is based on the methodology to assess the inhibition of FGF-2 binding to endothelial cells.[5]

-

Cell Culture: Culture endothelial cells (e.g., bovine aortic endothelial cells) in appropriate media until confluent.

-

Preparation of Reagents:

-

Prepare a stock solution of radiolabeled FGF-2 (e.g., ¹²⁵I-FGF-2).

-

Prepare serial dilutions of sucrose octasulfate potassium salt.

-

Prepare a binding buffer (e.g., PBS with 0.1% BSA).

-

-

Binding Experiment:

-

Wash the confluent cell monolayers with binding buffer.

-

Add the radiolabeled FGF-2 and varying concentrations of sucrose octasulfate potassium salt to the cells.

-

Incubate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2 hours).

-

To determine non-specific binding, include control wells with a large excess of unlabeled FGF-2.

-

-

Washing and Lysis:

-

Wash the cells extensively with cold binding buffer to remove unbound FGF-2.

-

Lyse the cells with a suitable lysis buffer (e.g., 2 M NaCl in 20 mM sodium acetate, pH 4.0) to extract the cell surface-bound radioligand.[5]

-

-

Quantification:

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements.

-

Plot the percentage of specific binding against the concentration of sucrose octasulfate potassium salt.

-

Calculate the IC50 value, which is the concentration of SOS that inhibits 50% of the specific binding of FGF-2.

-

Thrombin Activity Assay

This protocol outlines a general method for determining the inhibitory effect of sucrose octasulfate potassium salt on thrombin activity.

-

Reagents:

-

Human α-thrombin.

-

A chromogenic thrombin substrate (e.g., S-2238).

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% PEG-8000).

-

Serial dilutions of sucrose octasulfate potassium salt.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, thrombin, and varying concentrations of sucrose octasulfate potassium salt.

-

Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of thrombin activity against the concentration of sucrose octasulfate potassium salt.

-

Determine the IC50 value from the resulting dose-response curve.

-

Protein Stabilization Studies using Circular Dichroism (CD) Spectroscopy

This protocol is based on the methods used to assess the stabilizing effect of SOS on aFGF.[2]

-

Sample Preparation:

-

Prepare solutions of aFGF in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Prepare a parallel set of aFGF solutions containing sucrose octasulfate potassium salt.

-

-

Thermal Denaturation:

-

Use a CD spectropolarimeter equipped with a temperature controller.

-

Monitor the CD signal at a wavelength sensitive to the secondary structure of the protein (e.g., 222 nm for alpha-helical content).

-

Increase the temperature at a constant rate (e.g., 1°C/minute) and record the CD signal at each temperature point.

-

-

Data Analysis:

-

Plot the CD signal as a function of temperature.

-

The midpoint of the transition in the denaturation curve represents the melting temperature (Tm) of the protein.

-

An increase in the Tm in the presence of sucrose octasulfate potassium salt indicates stabilization of the protein structure.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activities of sucrose octasulfate potassium salt.

Conclusion

Sucrose octasulfate potassium salt is a molecule with a remarkable breadth of biological activities, stemming from its ability to interact with and modulate the function of a diverse range of proteins. Its roles in influencing growth factor signaling, inhibiting key enzymes, promoting wound healing, and stabilizing biologics highlight its potential in both therapeutic applications and as a valuable tool for biomedical research. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to further explore and harness the properties of this unique compound. As research continues, a deeper understanding of its mechanisms of action will undoubtedly unveil new opportunities for its application in drug development and beyond.

References

- 1. nbinno.com [nbinno.com]

- 2. Sucralfate and soluble sucrose octasulfate bind and stabilize acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Sucrose Octasulfate–Impregnated Dressings for Adults With Difficult-to-Heal Noninfected Diabetic Foot Ulcers and Difficult-to-Heal Noninfected Venous Leg Ulcers: A Health Technology Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sucrose Octasulfate Regulates Fibroblast Growth Factor-2 Binding, Transport, and Activity: Potential for Regulation of Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Sucrose Octasulfate Potassium Salt CAS 73264-44-5 - AVT [avt-pharma.com]

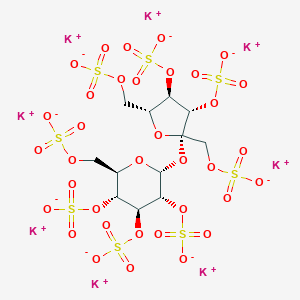

"Molecular structure of Sucrose octasulfate potassium salt"

A Technical Guide to the Molecular Structure and Properties of Sucrose (B13894) Octasulfate Potassium Salt

Abstract

Sucrose octasulfate potassium salt (SOS), a highly sulfonated disaccharide, is the key active component of the gastrointestinal protectant sucralfate (B611045). Its complex molecular structure, characterized by a high density of negative charges, dictates its unique physicochemical properties and diverse biological activities. This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and multifaceted mechanisms of action of sucrose octasulfate potassium salt. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's role in therapeutic applications, from cytoprotection to its potential in regulating growth factor signaling.

Molecular Structure and Physicochemical Properties

Sucrose octasulfate potassium salt is a derivative of sucrose where all eight hydroxyl groups are esterified to sulfate (B86663) groups, with potassium ions serving as the counter-ions. This extensive sulfation results in a polyanionic molecule with significant biological activity.

The IUPAC name for this compound is octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate.[1][2][3] Its structure confers a high degree of water solubility and the ability to form viscous, adhesive gels in acidic environments.[4][5]

Physicochemical Data

Quantitative data for sucrose octasulfate potassium salt are summarized in the table below for ease of reference.

| Property | Value | References |

| CAS Number | 73264-44-5 | [1][6][7] |

| Molecular Formula | C₁₂H₁₄K₈O₃₅S₈ (or C₁₂H₁₄O₃₅S₈ • 8K) | [1][2][6][7][8] |

| Molecular Weight | ~1287.5 g/mol | [2][3][6][7] |

| Appearance | White to off-white crystalline solid or powder | [1][9][10] |

| Solubility | Water: 10 mg/mL; Sparingly soluble in water | [6][9] |

| Melting Point | >167°C with decomposition; >230°C | [1][9][11] |

| Purity (Typical) | ≥95% (HPLC) | [6][12] |

| Synonyms | SOS, Sucrosofate potassium | [6] |

Synthesis and Purification

The synthesis of sucrose octasulfate potassium salt is a multi-step process involving the sulfation of sucrose followed by neutralization and purification. The reaction conditions are critical for achieving a high degree of sulfation and ensuring product purity.

Synthesis Workflow

The general workflow for the synthesis of sucrose octasulfate potassium salt involves dissolution of the sucrose starting material, a controlled sulfation reaction, neutralization to form the potassium salt, and a multi-stage purification process.

Detailed Experimental Protocol

The following protocol is based on established methods for the synthesis of sucrose octasulfate salts.[13][14][15]

-

Dissolution: In a suitable reaction vessel, dissolve 5g of sucrose in 150mL of triethylamine with stirring, and heat the mixture to 60°C until the sucrose is completely dissolved.[13][15]

-

Sulfation Reaction: To the sucrose solution, add 25.6g of a triethylamine-sulfur trioxide complex.[13][15] Maintain the reaction temperature between 60-65°C for approximately three hours with continuous stirring.[13] Alternative conditions, such as 40-50°C for five hours or 75-80°C for two hours, have also been reported.[13][15]

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture. Slowly add a 25% potassium hydroxide (B78521) solution to adjust the pH to a range of 8-9.[13] This neutralization step precipitates the crude potassium salt.

-

Initial Isolation: Cool the neutralized mixture to 0-5°C to maximize the precipitation of the solid product.[13][15] Collect the precipitate by suction filtration.

-

Purification by Recrystallization: a. Transfer the collected filter cake to a beaker and add 30mL of purified water. b. Warm the suspension to 30-35°C and stir for approximately 20 minutes to dissolve the product.[13][15] c. Cool the solution again to 0-5°C to induce the crystallization of the purified powder. d. This recrystallization process should be repeated multiple times (typically 2-3 cycles) until the resulting product is a white, pure solid.[15]

-

Final Drying: After the final filtration, dry the purified white powder under a vacuum to yield the final sucrose octasulfate potassium salt.[13]

Mechanism of Action and Biological Interactions

The biological effects of sucrose octasulfate potassium salt are largely attributed to its polyanionic nature. It is the active moiety in the drug sucralfate, which is an aluminum hydroxide complex of sucrose octasulfate.

Cytoprotective and Anti-ulcer Activity

In the acidic environment of the stomach (pH < 4), sucralfate undergoes cross-linking and polymerization to form a viscous, sticky gel.[5] This gel exhibits the following protective actions:

-

Physical Barrier Formation: It preferentially binds to the positively charged proteins present in the exudate of ulcer craters, forming an adherent, protective barrier.[4][16] This barrier shields the ulcerated tissue from the damaging effects of gastric acid, pepsin, and bile salts.[4][16][17][18]

-

Pepsin Inhibition: It directly adsorbs pepsin, reducing its proteolytic activity at the ulcer site.[16][17]

-

Stimulation of Mucosal Defenses: It has been shown to stimulate the local production of prostaglandins, bicarbonate, and mucus, all of which are key components of the gastric mucosal defense system.[4][17]

Interaction with Fibroblast Growth Factors (FGF)

Sucrose octasulfate acts as a molecular mimic for heparin and heparan sulfate, which are natural cofactors for fibroblast growth factors (FGFs).

-

Binding and Stabilization: SOS binds directly to FGFs, such as acidic FGF (aFGF/FGF-1) and basic FGF (bFGF/FGF-2), stabilizing them against thermal and acid-induced degradation.[19]

-

Receptor Dimerization: This binding facilitates the dimerization of FGF receptors (FGFRs), which is a critical step for the activation of downstream signaling pathways that promote cell proliferation and angiogenesis.[20][21][22]

-

Inhibition of Tumor Growth: Paradoxically, by binding to FGF-2, SOS can also prevent it from interacting with its receptors on endothelial cells.[6][23] This sequestration of growth factors can inhibit tumor growth and angiogenesis, an effect observed in mouse melanoma and lung carcinoma models.[6][23]

Stimulation of Gastric Somatostatin (B550006) Release

Beyond its direct barrier effects, sucrose octasulfate can modulate gastric acid secretion through a paracrine signaling pathway involving somatostatin.

Studies have shown that SOS directly stimulates somatostatin-like immunoreactivity (SLI) release from gastric D-cells.[24] Somatostatin, in turn, acts on adjacent parietal cells to inhibit acid secretion.[25] This represents an additional mechanism by which sucralfate can contribute to the healing of peptic ulcers.[24]

Applications in Research and Drug Development

Sucrose octasulfate potassium salt is a valuable tool in biomedical research and pharmaceutical applications:

-

Reference Standard: It serves as an analytical reference standard for the drug Sucralfate.[7][8]

-

Heparin Surrogate: Due to its ability to bind to the same proteins as heparin, it is often used as a research tool to study the biological effects of heparin-binding growth factors and other proteins, such as thrombin.[6]

-

Enzyme Inhibition Studies: Its polyanionic structure makes it an effective inhibitor of certain enzymes, providing a model for studying enzyme-inhibitor interactions.[6]

-

Wound Healing Research: Its role in stabilizing and modulating FGF activity makes it a compound of interest for developing therapies related to tissue repair and wound healing.[17][26]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sucrose Octasulfate, Potassium Salt | C12H14K8O35S8 | CID 3380499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octapotassium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-disulfato-2,5-bis(sulfatomethyl)oxolane-2-yl)oxy)-3,4,5-trisulfato-6-(sulfatomethyl)oxane | C12H14K8O35S8 | CID 71947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Sucralfate? [synapse.patsnap.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. Sucrose octasulfate Potassium salt | 73264-44-5 [chemicalbook.com]

- 9. Sucrose octasulfate Potassium salt CAS#: 73264-44-5 [m.chemicalbook.com]

- 10. biosynth.com [biosynth.com]

- 11. 73264-44-5 Potassium sucrose octasulfate AKSci X4762 [aksci.com]

- 12. Sucrose Octasulfate Potassium Salt | LGC Standards [lgcstandards.com]

- 13. New method for synthesis and purification of sucrose octasulfate potassium salt - Eureka | Patsnap [eureka.patsnap.com]

- 14. benchchem.com [benchchem.com]

- 15. CN103193835B - Novel method for synthesizing and purifying sucrose octasulphonate sodium salt - Google Patents [patents.google.com]

- 16. Mechanisms of action of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sucralfate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Articles [globalrx.com]

- 19. Sucralfate and soluble sucrose octasulfate bind and stabilize acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural Basis for Activation of Fibroblast Growth Factor Signaling by Sucrose Octasulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structural basis for activation of fibroblast growth factor signaling by sucrose octasulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sucrose octasulfate regulates fibroblast growth factor-2 binding, transport, and activity: potential for regulation of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sucrose octasulfate stimulates gastric somatostatin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. peptidesociety.org [peptidesociety.org]

- 26. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Sucrose Octasulfate Potassium Salt: A Heparin Mimetic in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) octasulfate potassium salt (SOS), a fully sulfated sucrose molecule, has emerged as a significant heparin mimetic in biomedical research. Its structural resemblance to heparin, a highly sulfated glycosaminoglycan, allows it to interact with a wide array of heparin-binding proteins, thereby influencing crucial biological processes such as cell signaling, coagulation, and angiogenesis.[1][2][3] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the use of sucrose octasulfate as a heparin mimetic, with a particular focus on its role in modulating Fibroblast Growth Factor (FGF) signaling.

Mechanism of Action: Mimicking Heparin in FGF Signaling

A primary mechanism by which sucrose octasulfate functions as a heparin mimetic is through its potentiation of Fibroblast Growth Factor (FGF) signaling.[1][2][4] Heparin and heparan sulfate (B86663) proteoglycans are essential co-factors for FGF signaling, facilitating the binding of FGFs to their cognate FGF receptors (FGFRs) and promoting receptor dimerization, a prerequisite for the activation of the intracellular tyrosine kinase domains and downstream signaling cascades.

Sucrose octasulfate emulates this role by:

-

Binding to both FGF and FGFR: SOS interacts with both the growth factor and its receptor, effectively bridging the two and increasing their binding affinity.[1][2]

-

Promoting FGFR Dimerization: By stabilizing the FGF-FGFR complex, SOS facilitates the formation of a symmetric 2:2:2 FGF:FGFR:SOS ternary complex, which is crucial for receptor activation.[1][2] This mechanism is consistent with the "two-end" model proposed for heparin-induced FGFR dimerization.[1][2]

This potentiation of FGF signaling has significant implications for processes such as cell proliferation, differentiation, and angiogenesis.[1][5]

Signaling Pathway: FGF Activation by Sucrose Octasulfate

The following diagram illustrates the proposed mechanism of FGF receptor activation mediated by sucrose octasulfate.

Caption: FGF signaling pathway activation by sucrose octasulfate.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of sucrose octasulfate with its biological targets and its comparative anticoagulant activity.

Table 1: Binding Affinities and Inhibitory Concentrations

| Parameter | Analyte | Ligand/Target | Value | Method | Reference |

| Kd | Sucrose Octasulfate | Thrombin | ~1.4 µM | Not Specified | [6][7][8][9][10] |

| Kd | Sucrose Octasulfate | Thrombin (Site 1) | 10 ± 4 µM | Not Specified | [8][11] |

| Kd | Sucrose Octasulfate | Thrombin (Site 2) | 400 ± 300 µM | Not Specified | [8][11] |

| KD | Sucrose Octasulfate | FGF-2-E-HS Complex | 0.28 ± 0.07 µM | Cationic Filtration Assay | [12] |

| IC50 | Sucrose Octasulfate | Thrombin Catalytic Activity | 4.5 µM | Not Specified | [6][7] |

| IC50 | Sucrose Octasulfate | FGF-2 Binding to Endothelial Cells | ~2 µg/mL | Radiolabeled Binding Assay | [7] |

| IC50 | Sucrose Octasulfate | Calcium Chelation | ~800 µg/mL | Fluorescence Competition Assay | [2] |

Table 2: Comparative Anticoagulant Activity (Clotting Time in Seconds)

| Compound | Concentration (µg/mL) | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) | Thrombin Time (TT) | Reference |

| Control (Saline) | 0 | 12.4 | 30.3 | 17.9 | [2] |

| Heparin | 2.4 | 12.5 | 64.9 | 35.4 | [2] |

| 3.6 | 12.6 | 95.4 | 139.6 | [2] | |

| 4.8 | 12.7 | 114.9 | No Clot | [2] | |

| 5.4 | 14.9 | 139.6 | No Clot | [2] | |

| 6 | 14.8 | 178.3 | No Clot | [2] | |

| Sucrose Octasulfate | 50 | 12.9 | 44.5 | 16.1 | [2] |

| 125 | 13.2 | 57.1 | 15.9 | [2] | |

| 250 | 13.6 | 76.0 | 15.9 | [2] | |

| 375 | 13.8 | 95.5 | 16.5 | [2] | |

| 500 | 14.4 | 115.9 | 16.8 | [2] | |

| 750 | 14.9 | 165.4 | 17.3 | [2] |

Note: The data indicates that sucrose octasulfate has significantly weaker anticoagulant activity compared to heparin, particularly in prolonging thrombin time.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

FGF-2 Binding Assay (Radiolabeled)

This assay quantifies the ability of sucrose octasulfate to inhibit the binding of FGF-2 to its cellular receptors.

Materials:

-

Bovine capillary endothelial (BCE) cells

-

24-well plates

-

Binding Buffer: DMEM, 25 mM HEPES, 0.05% gelatin

-

125I-FGF-2

-

Sucrose Octasulfate Potassium Salt

-

Ice-cold Binding Buffer for washing

Procedure:

-

Plate BCE cells at a density of 50,000 cells/well in 24-well plates and culture overnight.[2]

-

Wash the cells once with Binding Buffer at 4°C.[2]

-

Add 0.5 mL/well of fresh Binding Buffer and incubate at 4°C for 10 minutes.[2]

-

Add 125I-FGF-2 (1 ng/mL) with or without varying concentrations of sucrose octasulfate to the wells.[2]

-

Incubate the plates at 4°C for 1.5 hours to allow for binding.[2]

-

Wash the cells three times with ice-cold Binding Buffer to remove unbound radioligand.[2]

-

Lyse the cells and quantify the amount of bound 125I-FGF-2 using a gamma counter.

FGF-2 Induced Cell Proliferation Assay

This assay assesses the effect of sucrose octasulfate on FGF-2-stimulated cell growth.

Materials:

-

Bovine capillary endothelial (BCE) or Human umbilical vein endothelial cells (HUVEC)

-

24-well plates

-

DMEM supplemented with 10% calf serum (CS), penicillin (100 U/mL), and streptomycin (B1217042) (100 U/mL)

-

Reduced Serum Medium: DMEM, 1% CS, penicillin, and streptomycin

-

FGF-2

-

Sucrose Octasulfate Potassium Salt

-

Heparin (for comparison)

-

Coulter counter

Procedure:

-

Plate BCE or HUVEC cells at a density of 15,000 cells/well in 24-well plates and incubate overnight.[2]

-

Replace the culture medium with Reduced Serum Medium containing FGF-2 (1 ng/mL) and varying concentrations of sucrose octasulfate or heparin.[2]

-

Incubate the cells at 37°C for 72 hours.[2]

-

Trypsinize the cells and quantify the cell number using a Coulter counter.[2]

Anticoagulation Assays (aPTT and PT)

These assays are performed using a coagulometer to measure the time to clot formation in plasma samples.

Specimen Collection and Preparation:

-

Collect fresh blood in a tube containing 3.2% or 3.8% trisodium (B8492382) citrate (B86180) (9 parts blood to 1 part citrate).[3][4][13]

-

Centrifuge the blood at 2500 x g for 15 minutes to obtain platelet-poor plasma.[14]

-

The plasma should be tested within a few hours of collection.[4]

Activated Partial Thromboplastin Time (aPTT) Protocol:

-

Pre-warm the aPTT reagent and calcium chloride (0.025 M) to 37°C.[15]

-

Pipette 100 µL of citrated plasma into a test tube.[13]

-

Add 100 µL of the aPTT reagent to the plasma, mix, and incubate at 37°C for a specified time (e.g., 3-5 minutes), as recommended by the reagent manufacturer.[13][15]

-

Forcibly add 100 µL of pre-warmed calcium chloride to the mixture and simultaneously start a stopwatch.[4][13]

-

Gently tilt the tube and record the time in seconds for the first appearance of a fibrin (B1330869) clot.[4]

Prothrombin Time (PT) Protocol:

-

Pre-warm the PT reagent (thromboplastin-calcium mixture) and plasma to 37°C.[13]

-

Pipette 100 µL of citrated plasma into a test tube.[14]

-

Swiftly add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a stopwatch.[13][14]

-

Record the time in seconds for clot formation.

Western Blot Analysis of MAPK/ERK Pathway Activation

This protocol outlines the general steps to assess the phosphorylation of ERK1/2 as a marker of MAPK/ERK pathway activation.

Materials:

-

Cell culture reagents

-

Sucrose Octasulfate Potassium Salt

-

FGF-2

-

Ice-cold Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and chemiluminescence imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with FGF-2 in the presence or absence of sucrose octasulfate for various time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[16]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[17]

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to normalize the data.[17]

Mandatory Visualizations

Workflow for Investigating Sucrose Octasulfate as a Heparin Mimetic

The following diagram outlines a logical workflow for the experimental investigation of sucrose octasulfate.

Caption: Experimental workflow for characterizing sucrose octasulfate.

Comparative Mechanism: Sucrose Octasulfate vs. Heparin in Anticoagulation

This diagram contrasts the primary anticoagulant mechanism of heparin with the significantly weaker effect of sucrose octasulfate.

Caption: Heparin vs. Sucrose Octasulfate anticoagulant mechanisms.

Conclusion

Sucrose octasulfate potassium salt is a versatile and valuable tool for researchers in drug development. Its ability to act as a heparin mimetic, particularly in the context of FGF signaling, opens avenues for therapeutic intervention in areas such as wound healing, oncology, and regenerative medicine. While it exhibits significantly reduced anticoagulant properties compared to heparin, this can be advantageous in applications where potentiation of growth factor signaling is desired without the risk of bleeding. The experimental protocols and quantitative data provided in this guide offer a solid foundation for the further exploration and application of this promising molecule.

References

- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 2. Sucrose Octasulfate Regulates Fibroblast Growth Factor-2 Binding, Transport, and Activity: Potential for Regulation of Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. linear.es [linear.es]

- 4. vitroscient.com [vitroscient.com]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Structural studies of the binding of the anti-ulcer drug sucrose octasulfate to acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploiting Surface Plasmon Resonance (SPR) Technology for the Identification of Fibroblast Growth Factor-2 (FGF2) Antagonists Endowed with Antiangiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sucrose octasulfate selectively accelerates thrombin inactivation by heparin cofactor II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of Thrombin with Sucrose Octasulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of thrombin with sucrose octasulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sucrose Octasulfate Selectively Accelerates Thrombin Inactivation by Heparin Cofactor II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. diagnolab.com.na [diagnolab.com.na]

- 14. liofilchem.net [liofilchem.net]

- 15. diagnolab.com.na [diagnolab.com.na]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Architecture of Interaction: A Technical Guide to Sucrose Octasulfate and Fibroblast Growth Factor Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factors (FGFs) are a family of signaling proteins pivotal in a myriad of cellular processes, including proliferation, differentiation, and angiogenesis. Their activity is intricately regulated, in part, by interactions with heparan sulfate (B86663) proteoglycans (HSPGs). Sucrose (B13894) octasulfate (SOS), a synthetic, highly sulfated disaccharide, has emerged as a potent modulator of FGF signaling by mimicking the function of heparan sulfate. This technical guide provides an in-depth analysis of the molecular interactions between SOS and FGFs, detailing the structural basis of this engagement, its impact on signal transduction, and the experimental methodologies employed to elucidate these mechanisms.

Core Interaction: SOS as a Heparan Sulfate Mimetic

Sucrose octasulfate functions as a structural and functional analogue of heparin, the highly sulfated form of heparan sulfate.[1] The primary mechanism of action for SOS in the context of FGF signaling is its ability to bind directly to FGFs and their receptors (FGFRs), thereby facilitating the formation of a stable ternary complex.[1][2] This interaction is crucial for the dimerization and subsequent activation of FGFRs, the key initiating step in the FGF signaling cascade.[2]

The crystal structure of the FGF2-FGFR1-SOS complex reveals a symmetric 2:2:2 arrangement, where two 1:1:1 FGF2-FGFR1-SOS ternary complexes associate.[2] Within this structure, SOS not only enhances the affinity between FGF and its receptor but also directly participates in the dimerization interface, bridging the two receptor molecules.[2] This dual role of SOS is fundamental to its potentiation of FGF signaling.

Quantitative Analysis of SOS-FGF Interaction

The interaction between sucrose octasulfate and fibroblast growth factors has been quantified using various biophysical and cellular assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Method | Target | Reference |

| Binding Stoichiometry | 2 mol SOS / 1 mol bFGF | Equilibrium Dialysis | Basic Fibroblast Growth Factor (bFGF/FGF2) | [2] |

| Inhibitory Constant (KD) | 0.28 ± 0.07 µM | Cationic Filtration Assay | Inhibition of 125I-FGF-2 binding to Heparan Sulfate (E-HS) | [3] |

Table 1: Biophysical Interaction Data

| Parameter | Concentration | Effect | Cell Type | Reference |

| Proliferation Potentiation | < 20 µg/mL | Potentiation of FGF-2 stimulated proliferation | Bovine Capillary Endothelial (BCE) cells | [4] |

| Proliferation Inhibition | > 20 µg/mL | Inhibition of FGF-2 stimulated proliferation | Bovine Capillary Endothelial (BCE) cells | [4] |

| Complete Inhibition | 2000 µg/mL | Complete inhibition of FGF-2 mediated proliferation | Bovine Capillary Endothelial (BCE) cells | [4] |

Table 2: Cellular Activity Data

Structural Insights into the SOS-FGF-FGFR Complex

X-ray crystallography has provided atomic-level detail of the interaction between SOS, FGF2, and the extracellular domain of FGFR1. The crystal structure of the ternary complex was resolved at 2.6 Å.[2]

Key interacting residues have been identified:

| Molecule | Interacting Residues |

| FGF2 | Lys-26, Lys-135 |

| FGFR1 | Lys-163, Lys-177 |

Table 3: Key Residues in the FGF2-FGFR1-SOS Interaction [2][5]

These interactions primarily involve hydrogen bonds between the sulfate groups of SOS and the lysine (B10760008) residues on both the growth factor and its receptor.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following are protocols for key experiments cited in the study of SOS-FGF interactions.

Size Exclusion Chromatography for Dimerization Analysis

This method is used to demonstrate the ability of SOS to induce the dimerization of the FGF-FGFR complex.

-

Protein Preparation: A 1:1 binary complex of FGF2 and the ectodomain of FGFR1 is purified.[2]

-

Column: Superdex 200 size exclusion column.[2]

-

Buffer: 25 mM HEPES-NaOH (pH 7.5) containing 150 mM NaCl.[2]

-

Procedure:

-

Equilibrate the Superdex 200 column with the running buffer.

-

Prepare mixtures of the purified 1:1 FGF2-FGFR1 complex with varying molar ratios of SOS (e.g., 1:0.5, 1:1).[2]

-

Inject the mixtures onto the column.

-

Monitor the elution profile by absorbance at 280 nm.

-

The appearance of a higher molecular weight peak corresponding to the dimerized complex indicates a positive result. Quantitative dimerization is observed at a 1:1 molar ratio of the complex to SOS.[2]

-

X-ray Crystallography of the FGF2-FGFR1-SOS Complex

This protocol outlines the steps to obtain the crystal structure of the ternary complex.

-

Complex Formation: Dimeric 2:2:2 FGF2-FGFR1-SOS complexes are formed by mixing the purified 1:1 FGF2-FGFR1 complex with SOS at a 1:1 molar ratio.[2]

-

Crystallization Method: Vapor diffusion by the hanging-drop method at 20°C.[2]

-

Protein Concentration: 10 mg/ml in 25 mM HEPES-NaOH (pH 7.5), 150 mM NaCl.[2]

-

Crystallization Buffer: 12-16% Polyethylene glycol 5000, 0.2 M ammonium (B1175870) sulfate, and 15% glycerol (B35011) in 0.1 M HEPES-NaOH (pH 7.5).[2]

-

Procedure:

-

Mix 2 µL of the protein solution with 2 µL of the crystallization buffer in a hanging drop.[2]

-

Equilibrate the drop against a reservoir containing the crystallization buffer.

-

Crystals of the orthorhombic space group P212121 are expected to grow.[2]

-

Crystals are flash-frozen for data collection at a synchrotron source.[2]

-

Data is processed using software such as DENZO and SCALEPACK.[2]

-

Radiolabeled FGF-2 Binding Assay

This assay is used to assess the inhibitory effect of SOS on the binding of FGF-2 to cells.

-

Cell Culture: Plate Bovine Capillary Endothelial (BCE) cells at a density of 50,000 cells/well in 24-well plates and culture overnight.[4]

-

Binding Buffer: DMEM, 25 mM HEPES, and 0.05% gelatin.[4]

-

Procedure:

-

Wash the cell monolayers once with binding buffer at 4°C.

-

Add 0.5 ml/well of fresh binding buffer and incubate at 4°C for 10 minutes.[4]

-

Add 125I-FGF-2 (1 ng/ml) with or without varying concentrations of SOS.[4]

-

Incubate at 4°C for 1.5 hours.[4]

-

Wash the cells three times with ice-cold binding buffer.

-

Lyse the cells and quantify the amount of bound radiolabeled FGF-2 using a gamma counter.

-

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described.

Caption: FGF Signaling Pathway Modulation by Sucrose Octasulfate.

References

- 1. Structural basis for activation of fibroblast growth factor signaling by sucrose octasulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis for Activation of Fibroblast Growth Factor Signaling by Sucrose Octasulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sucrose Octasulfate Regulates Fibroblast Growth Factor-2 Binding, Transport, and Activity: Potential for Regulation of Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzyme Inhibition Profile of Sucrose Octasulfate Potassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose (B13894) octasulfate potassium salt (SOS), a highly sulfonated derivative of sucrose, is a polyanionic compound with a significant negative charge.[1] This molecular characteristic makes it a compelling candidate for interacting with biological macromolecules, particularly proteins.[1] Its structural similarity to glycosaminoglycans like heparin allows it to modulate the activity of various enzymes and growth factors, making it a subject of considerable interest in biochemical and pharmaceutical research.[2][3] This technical guide provides a comprehensive overview of the known enzyme inhibitory activities of sucrose octasulfate potassium salt, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Mechanism of Action

The primary mechanism by which sucrose octasulfate potassium salt exerts its inhibitory effects is through electrostatic interactions. The molecule's eight sulfate (B86663) groups confer a strong negative charge, enabling it to bind to positively charged regions on the surface of proteins.[1] This binding can occur at the active site of an enzyme or at allosteric sites, leading to conformational changes that modulate or completely inhibit the enzyme's catalytic activity.[1] This ability to mimic endogenous polyanionic molecules like heparin is central to its biological activities.[2][3]

Quantitative Inhibition Data

The inhibitory potency of sucrose octasulfate potassium salt has been quantified for several key enzymes and protein interactions. The following table summarizes the available data.

| Target Enzyme/Protein | Inhibition Parameter | Value | Reference(s) |

| Thrombin | IC50 | 4.5 µM | [2][3] |

| Thrombin | Kd | ~1.4 µM | [2][3] |

| Fibroblast Growth Factor 2 (FGF-2) Binding | IC50 | ~2 µg/mL | [2][3] |

| Pepsin | Peptic Hydrolysis Inhibition | Not Quantified | [2][3] |

| Hyaluronidase (B3051955) | Inhibition Data Not Available | - | |

| Elastase | Inhibition Data Not Available | - |

Detailed Experimental Protocols

Thrombin Inhibition Assay

This protocol is adapted from studies on the interaction of sucrose octasulfate with thrombin.

Objective: To determine the IC50 of sucrose octasulfate potassium salt for the inhibition of human alpha-thrombin activity.

Materials:

-

Human alpha-thrombin

-

Sucrose octasulfate potassium salt

-

Chromogenic thrombin substrate (e.g., Spectrozyme TH)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% PEG 8000

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Prepare a stock solution of sucrose octasulfate potassium salt in Assay Buffer.

-

Perform serial dilutions of the sucrose octasulfate potassium salt stock solution to create a range of inhibitor concentrations.

-

In a 96-well plate, add a fixed concentration of human alpha-thrombin to each well.

-

Add the different concentrations of sucrose octasulfate potassium salt to the wells containing thrombin. Include a control with no inhibitor.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of thrombin inhibition against the logarithm of the sucrose octasulfate potassium salt concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Thrombin Inhibition Assay:

Caption: Workflow for determining the IC50 of SOS on thrombin.

FGF-2 Binding Inhibition Assay

This protocol is designed to assess the ability of sucrose octasulfate to inhibit the binding of FGF-2 to its receptor.

Objective: To determine the IC50 of sucrose octasulfate potassium salt for the inhibition of FGF-2 binding to endothelial cells.

Materials:

-

Bovine capillary endothelial (BCE) cells

-

Recombinant human FGF-2

-

125I-labeled FGF-2

-

Sucrose octasulfate potassium salt

-

Binding Buffer: DMEM supplemented with 25 mM HEPES and 0.15% gelatin

-

Wash Buffer: Phosphate-buffered saline (PBS)

-

2 M NaCl in 20 mM HEPES, pH 7.4

-

Gamma counter

Procedure:

-

Culture BCE cells to confluence in 24-well plates.

-

Wash the cell monolayers with cold PBS.

-

Prepare a solution of 125I-FGF-2 (e.g., 10 ng/mL) in Binding Buffer.

-

Prepare serial dilutions of sucrose octasulfate potassium salt in Binding Buffer.

-

Add the 125I-FGF-2 solution to each well, along with the different concentrations of sucrose octasulfate potassium salt. Include a control with no inhibitor.

-

Incubate the plates at 4°C for 2 hours with gentle agitation.

-

Wash the cells three times with cold PBS to remove unbound FGF-2.

-

Lyse the cells with the high-salt buffer (2 M NaCl) to release the bound 125I-FGF-2.

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

Plot the percentage of FGF-2 binding inhibition against the logarithm of the sucrose octasulfate potassium salt concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Workflow for FGF-2 Binding Inhibition Assay:

Caption: Workflow for FGF-2 binding inhibition assay.

Pepsin Inhibition Assay (General Protocol)

Objective: To evaluate the inhibitory effect of sucrose octasulfate potassium salt on pepsin activity.

Materials:

-

Pepsin

-

Hemoglobin (as substrate)

-

Sucrose octasulfate potassium salt

-

0.01 N HCl (for dissolving pepsin and substrate)

-

Trichloroacetic acid (TCA) solution (for stopping the reaction)

-

Spectrophotometer capable of reading absorbance at 280 nm

Procedure:

-

Prepare a stock solution of hemoglobin in 0.01 N HCl.

-

Prepare a stock solution of pepsin in 0.01 N HCl.

-

Prepare serial dilutions of sucrose octasulfate potassium salt in 0.01 N HCl.

-

In test tubes, pre-incubate the pepsin solution with various concentrations of sucrose octasulfate potassium salt at 37°C for 10 minutes. Include a control with no inhibitor.

-

Initiate the reaction by adding the hemoglobin solution to each tube.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding TCA solution to precipitate the undigested hemoglobin.

-

Centrifuge the tubes to pellet the precipitate.

-

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of digested hemoglobin.

-

Calculate the percentage of pepsin inhibition for each concentration of sucrose octasulfate potassium salt.

Hyaluronidase and Elastase Inhibition Assays (General Protocols)

Currently, there is a lack of specific data on the inhibition of hyaluronidase and elastase by sucrose octasulfate potassium salt. However, given its polyanionic nature, it is plausible that it may interact with these enzymes. Researchers interested in investigating these potential interactions can adapt established assay protocols. A general workflow for such an investigation is presented below.

Workflow for Investigating Novel Enzyme Inhibition:

Caption: General workflow for testing SOS inhibition of new enzymes.

Signaling Pathway Modulation: FGF-2 Pathway

By inhibiting the binding of FGF-2 to its receptor (FGFR), sucrose octasulfate can disrupt the downstream signaling cascade.[4] This has significant implications, particularly in contexts where FGF-2 signaling is dysregulated, such as in tumor angiogenesis.[4] The binding of FGF-2 to FGFR, facilitated by heparan sulfate proteoglycans (HSPGs), leads to receptor dimerization and autophosphorylation, which in turn activates multiple downstream pathways, including the Ras-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and migration.[4][5] Sucrose octasulfate, acting as a heparin mimetic, can interfere with the initial FGF-2 and FGFR interaction, thereby blocking these downstream effects.[6]

FGF-2 Signaling Pathway and Point of Inhibition by Sucrose Octasulfate:

Caption: SOS inhibits the FGF-2 signaling pathway.

Conclusion

Sucrose octasulfate potassium salt is a potent inhibitor of several enzymes and protein-protein interactions, primarily through its polyanionic nature. Its well-documented inhibition of thrombin and FGF-2 binding highlights its potential as a therapeutic agent and a valuable tool for biochemical research. While its effects on other enzymes like pepsin are known qualitatively, further quantitative studies are warranted. The provided protocols offer a framework for researchers to explore the inhibitory profile of this multifaceted compound in greater detail. The ability of sucrose octasulfate to modulate key signaling pathways, such as the FGF-2 cascade, underscores its significance in the fields of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sucrose octasulfate (potassium salt) - Biochemicals - CAT N°: 16382 [bertin-bioreagent.com]

- 4. Molecular and clinical significance of fibroblast growth factor 2 (FGF2 /bFGF) in malignancies of solid and hematological cancers for personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Is FGF2 (Fibroblast Growth Factor 2) and How Does It Work? - StemCultures [stemcultures.com]

- 6. Sucralfate and soluble sucrose octasulfate bind and stabilize acidic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sucrose Octasulfate Potassium Salt (CAS 73264-44-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary